molecular formula C24H33N5O3 B14106089 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106089
M. Wt: 439.6 g/mol
InChI Key: SADNFFHDMZKFAZ-UHFFFAOYSA-N
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Description

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimido[1,2-g]purine core, which is a fused bicyclic system, and is substituted with heptyl, methoxyphenyl, and dimethyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the heptyl, methoxyphenyl, and dimethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds.

Scientific Research Applications

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-heptyl-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: A closely related compound with a similar structure but different substitution pattern.

    2-methoxyphenol derivatives: Compounds containing the 2-methoxyphenol moiety, known for their antioxidant properties.

Uniqueness

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of heptyl, methoxyphenyl, and dimethyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O3/c1-5-6-7-8-9-14-27-22(30)20-21(26(3)24(27)31)25-23-28(15-17(2)16-29(20)23)18-10-12-19(32-4)13-11-18/h10-13,17H,5-9,14-16H2,1-4H3

InChI Key

SADNFFHDMZKFAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C

Origin of Product

United States

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